LogP Advantage vs. Carboxylic Acid Analog
Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate exhibits a computed XLogP3-AA of 0.4, positioning it in a favorable lipophilicity window for passive membrane permeability. In contrast, the direct carboxylic acid analog (CAS 1955556-64-5) lacks a computed logP due to its salt form, but its higher topological polar surface area (TPSA 67.2 Ų vs. 56.2 Ų) and additional hydrogen-bond donors (3 vs. 1) predict reduced passive diffusion [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; TPSA = 56.2 Ų; HBD = 1 |
| Comparator Or Baseline | 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride: TPSA = 67.2 Ų; HBD = 3 |
| Quantified Difference | ΔTPSA = 11.0 Ų; ΔHBD = 2 |
| Conditions | Computed properties using Cactvs/XLogP3 engine, PubChem 2025 release |
Why This Matters
For CNS and intracellular target programs, a TPSA below 60 Ų and XLogP near 0.4 are empirically preferred, making the ester form a more suitable choice for permeability screening than the acid.
- [1] PubChem Compound Summary CID 131546915, Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate, National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary CID 122163579, 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, National Center for Biotechnology Information (2025). View Source
